molecular formula C13H12FNO2S B1450462 2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid CAS No. 1267544-59-1

2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid

Cat. No.: B1450462
CAS No.: 1267544-59-1
M. Wt: 265.31 g/mol
InChI Key: HNNMEKLBMLMCBS-UHFFFAOYSA-N
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Description

2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid is a useful research compound. Its molecular formula is C13H12FNO2S and its molecular weight is 265.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Efficient Synthesis and Agonist Properties

An efficient synthesis process for a potent PPARpan agonist closely related to the specified compound demonstrates the complexity and potential of fluorophenyl-thiazolyl derivatives in medicinal chemistry. The synthesis process, characterized by regioselective carbon-sulfur bond formation and an efficient method of introducing an isobutyric acid fragment, highlights the compound's significance in developing therapeutic agents (Guo et al., 2006).

Structural Characterization and Antimicrobial Activity

Studies have also focused on the structural characterization of these compounds, revealing their potential in antimicrobial activities. For instance, novel functionalized thiazoles derived from the compound have shown significant antibacterial and antioxidant activities, indicating the broad spectrum of biological applications of these derivatives (Parasotas et al., 2018).

Anticancer Potential

The development of novel pyridine-thiazole hybrid molecules, including those with fluorophenyl groups, has demonstrated high antiproliferative activity against various cancer cell lines. These findings suggest the compound's derivatives could serve as promising anticancer agents, highlighting the importance of structural elements such as the fluorophenyl and thiazolyl groups in enhancing biological activity (Ivasechko et al., 2022).

Photo-degradation Studies

Research into the photo-degradation behavior of similar thiazole-containing compounds has provided insights into their stability and potential modifications under light exposure. This knowledge is crucial for understanding the storage, shelf-life, and application conditions of pharmaceuticals based on these structures (Wu et al., 2007).

Metabolism and Disposition in Humans

Although direct studies on 2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid were not highlighted, related compounds such as SB-649868 have been extensively studied for their metabolism and disposition in humans. These studies provide a framework for understanding how similar compounds might be metabolized and excreted, offering insights into their safety and efficacy profiles (Renzulli et al., 2011).

Properties

IUPAC Name

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2S/c1-13(2,12(16)17)10-7-18-11(15-10)8-5-3-4-6-9(8)14/h3-7H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNMEKLBMLMCBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CSC(=N1)C2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid
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2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid
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2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.